

Physicochemical Properties of Fluorinated Propiophenone Derivatives: A Technical Overview

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Compound of Interest

Compound Name: 3'-Fluoro-4'-(trifluoromethyl)propiophenone

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the available physicochemical data for fluorinated propiophenone derivatives related to **3'-Fluoro-4'-(trifluoromethyl)propiophenone**. Due to a lack of available experimental data for **3'-Fluoro-4'-(trifluoromethyl)propiophenone**, this guide focuses on its close structural isomers and analogues to provide valuable comparative data for research and development purposes.

Introduction

Fluorinated propiophenones are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl groups can profoundly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making these moieties valuable in the design of new chemical entities. This guide focuses on the melting and boiling points of key propiophenone derivatives, providing a comparative analysis based on available data from chemical suppliers and databases.

Data on Propiophenone Derivatives

Direct experimental data for the melting and boiling points of **3'-Fluoro-4'-(trifluoromethyl)propiophenone** could not be located in publicly available databases.

However, data for two closely related compounds are presented below. These compounds are an isomer, 4'-Fluoro-3'-(trifluoromethyl)propiophenone, and an analogue lacking the fluoro group, 3'-(Trifluoromethyl)propiophenone.

Quantitative Data Summary

The table below summarizes the available melting and boiling point data for the relevant propiophenone derivatives.

Compound Name	CAS Number	Melting Point (°C)	Boiling Point (°C)
4'-Fluoro-3'-(trifluoromethyl)propiophenone	239107-27-8	30-33[1][2][3]	218.5 ± 35.0 (Predicted)[2]
3'-(Trifluoromethyl)propiophenone	1533-03-5	18-19	216-217[4]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points for the specific compounds listed are not available in the cited literature. The presented data are typically generated using standard laboratory procedures as outlined below.

General Methodology for Melting Point Determination

The melting point of a solid compound is determined by heating a small sample in a capillary tube. The temperature range over which the substance transitions from a solid to a liquid is recorded. Common apparatus for this determination includes a Mel-Temp or a similar calibrated melting point apparatus. The sample is heated slowly (approximately 1-2 °C per minute) as it approaches its melting point to ensure an accurate reading.

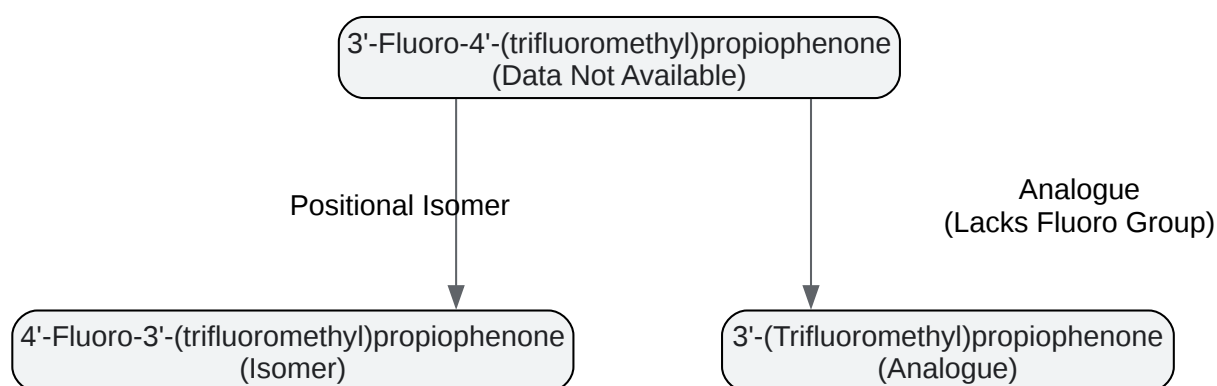
General Methodology for Boiling Point Determination

The boiling point of a liquid is determined by heating the liquid to a temperature at which its vapor pressure equals the atmospheric pressure. For small quantities, the Siwoloboff method or micro-boiling point determination techniques are often employed. These methods involve

heating a small sample in a capillary tube or a specialized apparatus and observing the temperature at which a continuous stream of bubbles emerges. The boiling points provided are typically measured at standard atmospheric pressure (760 mmHg).

Logical Relationship of Compounds

The following diagram illustrates the structural relationship between the requested compound, for which no data is available, and the isomers and analogues for which data has been provided. This visualization helps in understanding the minor structural differences that can lead to variations in physical properties.



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References

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- 3. CAS 239107-27-8 | 2817-3-Y3 | MDL MFCD00061264 | 4'-Fluoro-3'-(trifluoromethyl)propiophenone | SynQuest Laboratories [synquestlabs.com]
- 4. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE | 1533-03-5 [chemicalbook.com]
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